HIV-1 inhibitor-57

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

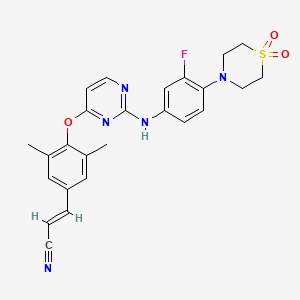

C25H24FN5O3S |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile |

InChI |

InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+ |

InChI Key |

XMJKDGOWZBLCPA-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diarylpyrimidine (DAPY) HIV-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaroylpyrimidine (DAPY) derivatives represent a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a crucial role in the management of HIV-1 infection. This technical guide provides a comprehensive overview of their mechanism of action, detailing their interaction with the HIV-1 reverse transcriptase enzyme, the basis of their antiviral activity, and the mechanisms underlying the development of drug resistance. This document synthesizes key quantitative data, outlines detailed experimental protocols for their evaluation, and provides visual representations of critical pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Non-Competitive Inhibition of HIV-1 Reverse Transcriptase

Diarylpyrimidine inhibitors function as non-competitive inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into double-stranded DNA.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), DAPYs do not bind to the active site of the enzyme. Instead, they bind to a distinct, allosteric site known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site.[1][2]

This binding event induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme. This structural distortion alters the spatial arrangement of the catalytic residues within the active site, thereby impeding the polymerase function.[2] Consequently, the enzyme is unable to efficiently catalyze the synthesis of viral DNA, leading to the inhibition of HIV-1 replication.[3][4] The diarylpyrimidine structure, characterized by two aryl rings linked to a central pyrimidine core, allows for a degree of rotational flexibility, which is thought to contribute to their ability to adapt to mutations within the binding pocket and maintain inhibitory activity.

dot

Caption: Mechanism of non-competitive inhibition of HIV-1 RT by DAPYs.

Quantitative Analysis of Antiviral Activity

The potency of diarylpyrimidine inhibitors is quantified by their 50% effective concentration (EC50) in cell-based assays and their 50% inhibitory concentration (IC50) in enzymatic assays. These values provide a standardized measure for comparing the efficacy of different compounds against wild-type (WT) and mutant strains of HIV-1.

Antiviral Activity Against Wild-Type HIV-1

The following table summarizes the in vitro antiviral activity of representative diarylpyrimidine inhibitors and other NNRTIs against wild-type HIV-1.

| Compound | EC50 (nM) | Cell Line | Reference |

| Etravirine (ETR) | 1.4 | Various | [5] |

| Rilpivirine (RPV) | 0.042 - 7.53 µM | MT-4 | [6] |

| Novel DAPY Compound 19 | 5.03 - 37.7 | MT-4 | [4] |

| Novel DAPY Compound 20 | 2.4 - 3.8 | MT-4 | [7] |

| Nevirapine (NVP) | - | - | [7] |

Activity Against Resistant HIV-1 Strains

A key advantage of second-generation NNRTIs like the diarylpyrimidines is their retained activity against HIV-1 strains that have developed resistance to earlier NNRTIs. The following table presents the EC50 values of etravirine and rilpivirine against common NNRTI-resistant mutant strains.

| Mutation | Etravirine (ETR) Fold Change in EC50 | Rilpivirine (RPV) Fold Change in EC50 | Reference |

| L100I | <5 | - | [5] |

| K103N | <5 | - | [5] |

| Y181C | <5 | - | [5] |

| Y188L | >10 | - | [8] |

| E138K | - | 2 | [9] |

| K101P | >10 | - | [8] |

| M230L | >10 | - | [8] |

Fold change is relative to the EC50 against wild-type HIV-1.

Experimental Protocols

The characterization of diarylpyrimidine inhibitors relies on a set of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

Anti-HIV Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect cells from HIV-1-induced cytopathic effects.

Workflow:

dot

Caption: Workflow for the MTT-based anti-HIV activity assay.

Detailed Steps:

-

Cell Preparation: Seed MT-4 cells (or another susceptible T-cell line) into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of culture medium.[10]

-

Compound Addition: Prepare serial dilutions of the diarylpyrimidine inhibitor in culture medium and add to the appropriate wells. Include a "no compound" control.

-

Viral Infection: Add a standardized amount of HIV-1 (e.g., strain IIIB) to each well, except for the mock-infected control wells.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the HIV-1-induced cytopathic effect by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on the activity of purified HIV-1 reverse transcriptase.

Workflow:

dot

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

Detailed Steps:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.8), a divalent cation (e.g., 10 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template-primer (e.g., poly(rA)-oligo(dT)), and a labeled deoxynucleotide triphosphate (e.g., [3H]TTP).[11]

-

Inhibitor Addition: Add varying concentrations of the diarylpyrimidine inhibitor to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of purified recombinant HIV-1 reverse transcriptase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Quantification: Determine the amount of incorporated radiolabeled dNTP, typically by spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the enzymatic activity of HIV-1 RT by 50%.

Drug Resistance Profiling

Determining the resistance profile of diarylpyrimidine inhibitors involves both genotypic and phenotypic assays.

Workflow:

dot

Caption: Workflow for genotypic and phenotypic HIV-1 drug resistance testing.

Genotypic Assays:

-

Viral RNA Extraction: Isolate viral RNA from patient plasma.

-

RT-PCR: Reverse transcribe the viral RNA and amplify the pol gene, which encodes the reverse transcriptase, using PCR.

-

DNA Sequencing: Sequence the amplified DNA to identify mutations in the reverse transcriptase gene.[12]

-

Data Interpretation: Compare the patient's viral sequence to a wild-type reference sequence to identify known resistance-associated mutations. Databases such as the Stanford University HIV Drug Resistance Database are used for interpretation.

Phenotypic Assays:

-

Recombinant Virus Generation: Clone the patient-derived reverse transcriptase gene into a laboratory-adapted HIV-1 vector that lacks its own RT gene.

-

Virus Production: Transfect the recombinant vector into a suitable cell line to produce infectious virus particles containing the patient's RT.

-

Drug Susceptibility Testing: Perform a cell-based antiviral assay (as described in section 3.1) to determine the EC50 of the diarylpyrimidine inhibitor against the recombinant virus.

-

Fold-Change Calculation: Compare the EC50 value for the patient-derived virus to that of a wild-type reference virus to determine the fold-change in resistance.[13]

Resistance to Diarylpyrimidine Inhibitors

The development of drug resistance is a major challenge in HIV-1 therapy. For diarylpyrimidines, resistance is primarily associated with the accumulation of specific mutations within the NNRTI-binding pocket of the reverse transcriptase.

Key Resistance Mutations:

A number of mutations in the HIV-1 reverse transcriptase have been associated with reduced susceptibility to diarylpyrimidine inhibitors. These include:

-

Primary Mutations: Y181C/I/V, Y188L, G190A/S/E, L100I, K103N[14]

-

Secondary/Accessory Mutations: V90I, A98G, K101E/P, V106I, V179D/F, P225H, F227L, M230L[5][14]

The presence of a single mutation may not significantly impact the activity of diarylpyrimidines. However, the accumulation of multiple mutations can lead to a substantial decrease in susceptibility. The flexibility of the diarylpyrimidine scaffold allows them to maintain some level of binding affinity even in the presence of mutations that confer high-level resistance to first-generation NNRTIs.[8]

Conclusion

Diarylpyrimidine inhibitors are a vital component of the antiretroviral armamentarium against HIV-1. Their unique non-competitive mechanism of action, targeting an allosteric site on the reverse transcriptase, provides a high barrier to the development of resistance. A thorough understanding of their molecular interactions, quantitative antiviral activity, and the genetic basis of resistance is essential for the continued development of novel and more potent DAPY analogues. The experimental protocols detailed in this guide provide a framework for the robust evaluation of new chemical entities in this class, with the ultimate goal of improving therapeutic outcomes for individuals living with HIV-1.

References

- 1. In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV Drug Resistance Database [hivdb.stanford.edu]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]

- 13. academic.oup.com [academic.oup.com]

- 14. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and solubility of Compound 12g

An In-depth Technical Guide on the Chemical Properties and Solubility of Compound 12g: A Dual c-Met/MDR Inhibitor

For researchers, scientists, and professionals in drug development, understanding the fundamental chemical properties and solubility of a novel compound is critical for its advancement as a potential therapeutic agent. This guide provides a detailed overview of Compound 12g, a promising anticancer agent identified as 4-(3-((pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol. This compound has demonstrated potent activity as a dual inhibitor of the c-Met receptor tyrosine kinase and multidrug resistance (MDR) pumps, making it a significant candidate for overcoming drug resistance in cancer therapy.[4]

Chemical Properties

Compound 12g is a novel triazolotriazine derivative. Its chemical structure was confirmed using spectral data, including 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray crystallography.[4]

| Property | Value | Source |

| Molecular Formula | C21H18N4O2 | [5] |

| Water Solubility | 203.53 mg/L | [4] |

| Melting Point | 119-121 °C | [6] |

Solubility

A significant advantage of Compound 12g is its improved water solubility compared to its parent compounds. The replacement of a sulfur atom with an NH group in its structure contributes to this enhanced solubility.[4] The aqueous solubility of Compound 12g was determined to be 203.53 mg/L in deionized water.[4] In another study, a derivative of Compound 12g showed a kinetic solubility of over 30 μM.[7]

Experimental Protocols

Synthesis of Compound 12g

The synthesis of Compound 12g involves a multi-step chemical process. The general procedure is outlined below, based on similar triazolotriazine syntheses.[4]

General Procedure B:

-

Start with the appropriate acetophenone derivatives, which are oxidized using HBr in DMSO to yield intermediate compounds.[4]

-

The final compounds are purified using column chromatography.

-

The chemical structures are confirmed using 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray crystallography.[4]

For a specific synthesis of a similar compound (12g with a benzoxazole core), the following was reported:

Compound 12g was prepared from 5-methyl-2-phenyl-1,3-benzoxazol-6-amine (4g) with a yield of 52%.[5] The characterization data was as follows:

-

1H-NMR (DMSO-d6) δ: 2.35 (s, 3H), 4.39 (d, J = 5.9 Hz, 2H), 7.31–7.36 (m, 3H), 7.56–7.64 (m, 4H), 8.07 (s, 1H), 8.11–8.19 (m, 2H), 8.29 (s, 1H), 8.53 (d, J = 5.9 Hz, 2H).[5]

-

13C-NMR (DMSO-d6) δ: 18.4, 41.9, 102.0, 120.1, 122.1, 124.5, 126.7, 126.8, 129.2, 131.4, 36.1, 136.2, 149.0, 149.3, 149.6, 155.5, 161.4.[5]

-

HRMS (ESI): Calculated for C21H18N4O2 [M + H]+: 359.1508. Found: 359.1487.[5]

Water Solubility Determination

The water solubility of Compound 12g was determined in deionized water.[4] While the specific experimental details for this determination are not provided in the search results, a general protocol for determining thermodynamic aqueous solubility is as follows:

-

An excess amount of the compound is suspended in deionized water.

-

The suspension is shaken at a constant temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Signaling Pathways and Mechanism of Action

Compound 12g acts as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase and multidrug resistance (MDR) pumps.

The c-Met signaling pathway is crucial in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. Compound 12g inhibits c-Met kinase, thereby blocking downstream signaling cascades. It has shown potent c-Met kinase inhibitory activity with an IC50 value of 0.052 μM.[4]

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. It is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), which actively efflux chemotherapeutic drugs from cancer cells. Compound 12g can block both MDR1 and MRP1/2 pumps in cancerous HepG2 and BxPC3 cells at low concentrations, suggesting its potential to reverse drug resistance.[4]

Caption: c-Met signaling and MDR pump inhibition by Compound 12g.

Experimental Workflow

The development and evaluation of Compound 12g follow a structured workflow from synthesis to biological testing.

Caption: Experimental workflow for Compound 12g.

References

- 1. targetmol.com [targetmol.com]

- 2. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Pharmacological Studies of some Newly Synthesized Aryl Sulfonamide Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]

- 6. Toward synthesis of third-generation spin-labeled podophyllotoxin derivatives using isocyanide multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Screening of Novel Diarylpyrimidine NNRTIs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening process for novel diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs). It includes a summary of quantitative data for representative novel DAPY compounds, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to aid in the understanding of the NNRTI drug discovery process.

Data Presentation: In Vitro Activity of Novel Diarylpyrimidine NNRTIs

The following tables summarize the in vitro anti-HIV-1 activity, cytotoxicity, and reverse transcriptase inhibitory potency of several series of novel diarylpyrimidine derivatives. These compounds have been designed to target the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT), with some also targeting an adjacent binding site.

Table 1: Anti-HIV-1 Activity of Novel DAPY Derivatives in MT-4 Cells

| Compound | Wild-Type HIV-1 (IIIB) EC₅₀ (nM) | L100I Mutant EC₅₀ (nM) | K103N Mutant EC₅₀ (nM) | Y181C Mutant EC₅₀ (nM) | E138K Mutant EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

| Series 1: Targeting NNIBP and "NNRTI Adjacent" Site | |||||||

| Compound 20 | 2.4 - 3.8 | Potent | 1.4 - 8.3 | Potent | 6.0 - 34.7 | 5.1 - 149.2 | 152 - 15413 |

| Compound 27 | 2.4 | Potent | Potent | Potent | Potent | >149.2 | >62167 |

| Compound 33 | 2.4 | Potent | Potent | Potent | Potent | >149.2 | >62167 |

| Etravirine (ETV) | 4.0 | - | 3.3 | - | 16.9 | 2.2 | 550 |

| Nevirapine (NVP) | - | - | - | - | >1000 | - | - |

| Series 2: Targeting the "Hydrophobic Channel" | |||||||

| FS2 | 16 | - | 39 | - | - | >4700 | 294 |

| Series 3: Targeting Tolerant Region I | |||||||

| 11c | 3.5 | - | - | - | 7.5 | ≥ 173 | >49428 |

| Series 4: 1,2,3-Triazole-Derived DAPYs | |||||||

| ZL2 | 20 | - | 43 | - | - | >241.52 | >12076 |

| ZL3 | 13 | - | 22 | - | - | >241.52 | >18578 |

| ZL7 | 14 | - | 54 | - | - | 2.1 | 150 |

| Efavirenz (EFV) | 3.0 | - | 110 | - | - | >6.34 | >2113 |

| Series 5: Targeting Tolerant Region I with Thiomorpholine-1,1-dioxide | |||||||

| 9t-2 | 1.9 | - | 12 | - | - | >10 (CYP) | - |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Novel DAPY Derivatives

| Compound | Wild-Type HIV-1 RT IC₅₀ (µM) |

| Series 1: Targeting NNIBP and "NNRTI Adjacent" Site | |

| Compound 20 | 0.084 |

| Compound 27 | 0.021 |

| Compound 33 | 0.023 |

| Compound 34 | 0.026 |

| Etravirine (ETV) | 0.011 |

| Nevirapine (NVP) | 2.32 |

| Efavirenz (EFV) | 0.03 |

| Series 5: Targeting Tolerant Region I with Thiomorpholine-1,1-dioxide | |

| 9t-2 | Effective Inhibition |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the enzymatic activity of HIV-1 RT by 50%.

Experimental Protocols

Detailed methodologies for the key in vitro screening assays are provided below. These protocols are representative of standard procedures used in the field.

HIV-1 Reverse Transcriptase Inhibition Assay (Recombinant Enzyme)

This assay evaluates the ability of a compound to directly inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)

-

10x Reaction Buffer

-

Poly(A) template and Oligo(dT)₁₆ primer

-

Deoxyribonucleotide triphosphates (dNTPs)

-

[³H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system (e.g., PicoGreen®)

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Streptavidin-coated microplates (for non-radioactive assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the 10x reaction buffer, poly(A) template, oligo(dT)₁₆ primer, and dNTPs (including the labeled dTTP).

-

Compound Dilution: Serially dilute the test compounds in DMSO and then in the reaction buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant HIV-1 RT in a suitable buffer.

-

Reaction Initiation: In a microplate, combine the reaction mixture, the diluted test compound, and the diluted enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for cDNA synthesis.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of cDNA Synthesis:

-

Radiometric Detection: Spot the reaction mixture onto DE81 filter papers, wash to remove unincorporated [³H]-dTTP, and measure the radioactivity using a scintillation counter.

-

Non-Radioactive Detection: Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated primer-template complex. Detect the incorporated digoxigenin-labeled dUTP with an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate. Measure the absorbance using a plate reader.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Anti-HIV-1 Assay in MT-4 Cells

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 laboratory-adapted strains (e.g., IIIB) or clinical isolates

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., SDS in HCl)

-

p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well microplate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control (e.g., a known NNRTI).

-

Virus Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Assessment of Antiviral Activity:

-

MTT Staining for Cell Viability: At the end of the incubation, add MTT reagent to the wells and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the formazan and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells, indicating the protective effect of the compound.

-

p24 Antigen Quantification: Collect the cell culture supernatant and perform a p24 antigen ELISA according to the manufacturer's instructions. The amount of p24 antigen is a measure of viral replication.

-

-

Data Analysis:

-

From the MTT data, calculate the percentage of cell protection for each compound concentration and determine the EC₅₀ value.

-

From the p24 ELISA data, calculate the percentage of inhibition of viral replication and determine the EC₅₀ value.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the test compounds on the host cells in the absence of the virus.

Materials:

-

MT-4 cells (or other relevant cell line)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

96-well microplates

-

MTT reagent

-

Solubilization solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well microplate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.

-

MTT Staining: Add MTT reagent to the wells and incubate.

-

Solubilization and Measurement: Add the solubilization solution and measure the absorbance as described in the anti-HIV-1 assay.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the no-drug control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts in the screening of novel DAPY NNRTIs.

Target Identification and Validation of HIV-1 Inhibitor-57: A Technical Guide

This guide provides a comprehensive overview of the target identification and validation of HIV-1 inhibitor-57, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.

Introduction

This compound, also identified as compound 12g in foundational research, has emerged as a promising antiretroviral agent.[1] It demonstrates significant efficacy against both wild-type and a range of prevalent NNRTI-resistant strains of HIV-1.[1] This document outlines the methodologies employed to identify its molecular target and validate its mechanism of action, presenting key data and experimental workflows.

Target Identification: Pinpointing HIV-1 Reverse Transcriptase

The primary molecular target of this compound has been identified as the HIV-1 Reverse Transcriptase (RT).[1] This enzyme is critical for the viral life cycle, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. As an NNRTI, this compound exerts its effect by binding to an allosteric site on the RT enzyme, distinct from the active site used by nucleoside reverse transcriptase inhibitors (NRTIs). This binding event induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1]

Experimental Workflow for Target Identification

Caption: Workflow for the identification of HIV-1 RT as the target of this compound.

Target Validation: Quantifying Inhibitory Activity

Validation of HIV-1 RT as the target of inhibitor-57 involved a series of in vitro assays to quantify its inhibitory potency against both the wild-type enzyme and clinically relevant mutant strains known to confer resistance to other NNRTIs.

Quantitative Data Summary

The antiviral activity of this compound was assessed in cell-based assays, with key quantitative metrics summarized in the table below.

| Parameter | Description | Value |

| EC50 (Wild-Type HIV-1) | The concentration of the inhibitor that reduces viral replication by 50% in cell culture. | 0.010 - 0.024 µM[1] |

| EC50 (NNRTI-Resistant Strains) | The 50% effective concentration against various HIV-1 strains with mutations conferring resistance to other NNRTIs. | 0.010 - 0.024 µM[1] |

Note: The range of EC50 values reflects activity against a panel of five prevalent NNRTI-resistant HIV-1 strains.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HIV-1 RT Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 Reverse Transcriptase.

Materials:

-

Recombinant HIV-1 RT enzyme

-

This compound (Compound 12g)

-

Poly(rA)-oligo(dT) template/primer

-

[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template/primer, and [³H]-dTTP.

-

Add varying concentrations of this compound to the reaction mixture. A no-inhibitor control and a positive control (a known NNRTI) should be included.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping buffer (e.g., EDTA).

-

Precipitate the newly synthesized DNA onto a filter membrane.

-

Wash the filter membrane to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity of the filter membrane using a scintillation counter.

-

Calculate the percentage of RT inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Cell-Based Antiviral Assay

Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cellular context.

Materials:

-

Target cells (e.g., MT-4 cells)

-

HIV-1 viral stock (wild-type and NNRTI-resistant strains)

-

This compound

-

Cell culture medium

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

Procedure:

-

Seed target cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

-

Infect the cells with a known amount of HIV-1 viral stock.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

After incubation, collect the cell supernatant.

-

Quantify the amount of viral replication by measuring the concentration of the p24 viral antigen in the supernatant using an ELISA.

-

Calculate the percentage of viral inhibition for each inhibitor concentration and determine the EC50 value.

-

Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to determine the CC50 value (the concentration at which 50% of cell viability is lost) to assess the inhibitor's selectivity index (CC50/EC50).

Signaling Pathway and Mechanism of Action

As this compound directly targets a viral enzyme, its mechanism does not involve the modulation of host cell signaling pathways. The inhibitory action is a direct consequence of binding to the allosteric pocket of HIV-1 RT.

Mechanism of Inhibition

Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.

Conclusion

The collective evidence from enzymatic and cell-based assays robustly identifies and validates HIV-1 Reverse Transcriptase as the molecular target of this compound. Its potent activity against both wild-type and NNRTI-resistant strains underscores its potential as a valuable candidate for further preclinical and clinical development in the treatment of HIV-1 infection. The detailed protocols provided herein offer a framework for the continued investigation of this and other novel antiretroviral compounds.

References

Initial Cytotoxicity Assessment of HIV-1 Inhibitor-57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of HIV-1 inhibitor-57, also identified as Compound 12g. This diarylpyrimidine derivative has demonstrated potent anti-HIV-1 activity, making a thorough evaluation of its safety profile a critical step in its development as a potential therapeutic agent. This document outlines the quantitative cytotoxicity data, detailed experimental protocols for its assessment, and visual representations of the experimental workflow and potential signaling pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity Data

The initial assessment of the cytotoxic potential of this compound (Compound 12g) was conducted to determine its effect on host cell viability. The key metric from this assessment is the 50% cytotoxic concentration (CC50), which represents the concentration of the compound that results in the death of 50% of the cells in a culture.

Table 1: Cytotoxicity and Antiviral Activity of this compound (Compound 12g)

| Compound | CC50 (µM) | EC50 (µM) against HIV-1 IIIB | EC50 (µM) against RES056 | Selectivity Index (SI) against HIV-1 IIIB | Selectivity Index (SI) against RES056 |

| This compound (Compound 12g) | 15.75[1] | 0.0010[1] | 0.18[1] | 15750 | 87.5 |

The Selectivity Index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Experimental Protocols

The following section details the likely experimental methodology employed for the initial cytotoxicity assessment of this compound, based on standard practices for this class of compounds.

Cell Viability Assay: MTT Method

The cytotoxicity of this compound was likely determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human T-lymphocyte (MT-4) cells

-

This compound (Compound 12g)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: MT-4 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are then incubated for 24 hours to allow for cell adherence.

-

Compound Preparation and Addition: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each concentration is added to the appropriate wells in triplicate. Control wells containing cells treated with medium and DMSO (vehicle control) are also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for the cytotoxicity assessment and a probable signaling pathway for NNRTI-induced cytotoxicity.

The provided diagrams visually articulate the step-by-step process of the cytotoxicity assay and a potential mechanism by which non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound may induce cell death in infected cells through the premature activation of HIV-1 protease, leading to both caspase-dependent and independent apoptosis.

References

Navigating the Labyrinth of Resistance: An In-depth Technical Guide to the Anti-Resistance Profile of Next-Generation NNRTIs

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a formidable challenge in the long-term management of HIV-1 infection. First-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been historically susceptible to the rapid selection of resistance mutations, often leading to treatment failure. This guide delves into the core of next-generation NNRTI development, focusing on their enhanced anti-resistance profiles and the experimental underpinnings of their evaluation.

The Landscape of NNRTI Resistance

NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), allosterically inhibiting its function. However, single amino acid substitutions within this binding pocket can significantly reduce drug susceptibility. The most common first-generation NNRTI resistance mutations include K103N, Y181C, and G190A. These mutations can arise from the selective pressure of antiretroviral therapy and can be transmitted. The persistence of NNRTI resistance mutations long after treatment discontinuation poses a significant clinical challenge.

Next-generation NNRTIs, such as etravirine, rilpivirine, and doravirine, were specifically designed to overcome these resistance hurdles. Their structural flexibility allows them to bind to the NNRTI binding pocket in multiple conformations, thereby maintaining activity against many single-mutation resistant strains.

Comparative Anti-Resistance Profiles of Next-Generation NNRTIs

The efficacy of next-generation NNRTIs against both wild-type (WT) and mutant HIV-1 strains is a critical determinant of their clinical utility. The following tables summarize the in vitro activity of etravirine, rilpivirine, and doravirine against key NNRTI-resistant mutants. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility.

Table 1: In Vitro Activity of Etravirine against NNRTI-Resistant HIV-1 Mutants

| HIV-1 RT Mutation | Fold Change (FC) in EC50 |

| K103N | < 3 |

| Y181C | < 3 |

| G190A | < 3 |

| L100I + K103N | Variable |

| K103N + Y181C | Variable |

| V179D + Y181C | > 10 |

Data synthesized from multiple sources.

Table 2: In Vitro Activity of Rilpivirine against NNRTI-Resistant HIV-1 Mutants

| HIV-1 RT Mutation | Fold Change (FC) in EC50 |

| K103N | < 2 |

| Y181C | 2 - 5 |

| E138K | 2 - 10 |

| K101E + E138K | > 10 |

| Y181C + M184I | Variable |

Data synthesized from multiple sources, including studies on rilpivirine's resistance profile.[1][2]

Table 3: In Vitro Activity of Doravirine against NNRTI-Resistant HIV-1 Mutants

| HIV-1 RT Mutation | Fold Change (FC) in EC50 |

| K103N | < 2 |

| Y181C | < 2 |

| G190A | < 2 |

| K103N + Y181C | < 3 |

| V106A | > 10 |

| F227L | > 10 |

Data synthesized from in vitro and clinical trial data.[3][4]

Key Experimental Protocols for NNRTI Resistance Profiling

The determination of NNRTI resistance profiles relies on a combination of genotypic and phenotypic assays. Below are detailed methodologies for the key experiments cited in the evaluation of next-generation NNRTIs.

Genotypic Resistance Testing

Genotypic assays identify resistance-associated mutations in the HIV-1 reverse transcriptase gene.

Methodology:

-

Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples with a viral load typically above 500-1000 copies/mL.

-

Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA). The reverse transcriptase coding region of the pol gene is then amplified using polymerase chain reaction (PCR).

-

DNA Sequencing: The amplified DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS).

-

Sanger Sequencing: Provides a consensus sequence of the dominant viral population.

-

Next-Generation Sequencing (NGS): Allows for the detection of minor drug-resistant variants, providing a more comprehensive view of the viral quasispecies.[5]

-

-

Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations. Interpretation of these mutations is performed using databases such as the Stanford University HIV Drug Resistance Database.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of HIV-1 to a specific drug.

Methodology:

-

Recombinant Virus Construction: The patient-derived reverse transcriptase gene sequence is inserted into a laboratory-adapted HIV-1 vector that lacks its own RT gene.

-

Cell Culture: The resulting recombinant viruses are used to infect susceptible target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) in the presence of serial dilutions of the NNRTI being tested.

-

Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring an endpoint such as p24 antigen production or luciferase reporter gene activity.

-

IC50/EC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated. The fold change in IC50/EC50 for the patient-derived virus is determined by comparing it to that of a wild-type reference virus.[6][7]

In Vitro Selection of Resistant Strains

This method is used to identify the genetic pathways to resistance for a new NNRTI.

Methodology:

-

Initial Culture: Wild-type HIV-1 is cultured in the presence of a low concentration of the NNRTI.

-

Dose Escalation: As the virus replicates, the drug concentration is gradually increased in subsequent culture passages.

-

Monitoring Viral Growth: Viral replication is monitored at each passage.

-

Genotypic and Phenotypic Analysis: When the virus demonstrates significant resistance (i.e., can replicate at high drug concentrations), the viral genome is sequenced to identify the selected mutations, and its phenotype is confirmed.

Site-Directed Mutagenesis

This technique is employed to create specific resistance mutations in the reverse transcriptase gene to study their individual impact on drug susceptibility.

Methodology:

-

Primer Design: Primers are designed to introduce the desired nucleotide change into the reverse transcriptase gene sequence cloned into a plasmid vector.

-

PCR Amplification: A PCR reaction is performed using the mutagenic primers and the plasmid containing the wild-type RT gene as a template. This results in the amplification of the entire plasmid with the desired mutation.

-

Template Removal: The original, non-mutated parental DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.

-

Transformation: The mutated plasmid is then transformed into competent E. coli for propagation.

-

Sequence Verification: The sequence of the mutated RT gene is verified to confirm the presence of the intended mutation and the absence of any unintended changes.

Visualizing the Dynamics of NNRTI Action and Resistance

The following diagrams illustrate key concepts in NNRTI function and the development of resistance.

Caption: Mechanism of action of a next-generation NNRTI.

Caption: The development of NNRTI resistance.

Caption: Workflow for HIV-1 drug resistance testing.

Conclusion and Future Directions

Next-generation NNRTIs represent a significant advancement in the fight against HIV-1, offering potent antiviral activity against strains resistant to earlier drugs in their class. Their unique structural features provide a higher genetic barrier to the development of resistance. A thorough understanding of their anti-resistance profiles, facilitated by robust genotypic and phenotypic testing, is paramount for their effective clinical use.

Future research will likely focus on the development of novel NNRTIs with even broader activity against highly resistant viral strains and a more favorable safety profile. The integration of computational modeling and artificial intelligence in drug design is poised to accelerate the discovery of the next wave of innovative anti-HIV therapies.[5]

References

- 1. Phenotypic and Genotypic Resistance Assays: Methodology, Reliability, and Interpretations | Scilit [scilit.com]

- 2. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 3. Human Immunodeficiency Virus 1 Drug Resistance by Next Generation Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 4. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site directed mutagenesis studies on HIV-1 reverse transcriptase (RT) shed light on the mechanism of action of a new Ribonuclease H/ DNA polymerase RT dual inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Basis of Compound 12g: A Case of Misinterpreted Potency

Initial investigations into the molecular basis for the purported high potency of Compound 12g have revealed a significant discrepancy in the scientific literature. Contrary to the premise of high activity, published research indicates that Compound 12g, in the context of indole-core inhibitors of influenza A neuraminidase, is, in fact, inactive. This technical guide aims to clarify this finding and explore the structure-activity relationships that lead to this lack of potency, providing valuable insights for researchers and drug development professionals.

A comprehensive review of available scientific data has failed to identify a "Compound 12g" with high biological potency in any therapeutic area. The most definitive information comes from a study on the development of novel inhibitors for influenza A neuraminidase. This research systematically explores the impact of various chemical modifications on the inhibitory activity of an indole-core scaffold.

Within this study, Compound 12g is specifically described as possessing a 3,4-dimethoxyphenyl fragment. However, when tested for its ability to inhibit the neuraminidase enzyme, the compound was found to have completely lost its activity.[1] This finding is in stark contrast to other analogues within the same series that demonstrated significant inhibitory potential.

The Decisive Role of Molecular Structure

The lack of activity in Compound 12g underscores the critical importance of specific molecular interactions for drug potency. The introduction of the 3,4-dimethoxyphenyl group appears to create steric hindrance or unfavorable electronic properties within the binding site of the neuraminidase enzyme, thereby preventing the necessary interactions for inhibition.

To illustrate the logical flow of this structure-activity relationship, a diagram is provided below.

Implications for Drug Design and Development

The case of Compound 12g serves as a crucial reminder of the subtleties involved in medicinal chemistry. While a core scaffold may show promise, even minor modifications can lead to a complete loss of biological activity. This highlights the necessity of iterative design, synthesis, and testing to fully elucidate the structure-activity landscape of a given chemical series.

For researchers in the field, the key takeaways are:

-

Rigorous Data Verification: Always consult primary literature to confirm the activity of specific compounds.

-

Importance of Control Compounds: Inactive analogues like Compound 12g are as important as highly potent ones for understanding the mechanism of action and defining the pharmacophore.

-

Iterative Optimization: Drug development is a process of refinement, where initial findings guide subsequent molecular design to enhance potency and selectivity.

References

Methodological & Application

Application Notes & Protocols: In Vitro Anti-HIV-1 Activity Assay for Compound 12g

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. This document provides a detailed protocol for the in vitro evaluation of "Compound 12g," a novel therapeutic candidate, for its anti-HIV-1 activity. The described assay utilizes a cell-based system to determine the compound's efficacy in inhibiting viral replication. This method is a crucial first step in the preclinical assessment of new anti-HIV-1 drugs. The replication of HIV-1 in host cells is a complex process that relies on host cell receptors and factors, such as CD4, CCR5, and CXCR4[1].

Data Presentation

The antiviral activity of Compound 12g is quantified by its 50% effective concentration (EC₅₀), the concentration at which a 50% reduction in viral replication is observed, and its 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the host cells are killed. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Compound 12g

| Compound | Target Cells | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Compound 12g | TZM-bl | HIV-1 NL4-3 | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Zidovudine) | TZM-bl | HIV-1 NL4-3 | [Insert Value] | [Insert Value] | [Insert Value] |

| Negative Control (Vehicle) | TZM-bl | HIV-1 NL4-3 | >100 | >100 | N/A |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

This protocol is adapted from established methods for assessing anti-HIV-1 activity in vitro, utilizing TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR)[2].

Materials and Reagents

-

Cells and Virus:

-

TZM-bl cells (NIH AIDS Reagent Program)

-

HIV-1 strain (e.g., NL4-3)

-

-

Cell Culture Media and Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

DEAE-Dextran

-

-

Compound and Controls:

-

Compound 12g, dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control drug (e.g., Zidovudine)

-

Vehicle control (e.g., DMSO)

-

-

Assay Reagents:

-

Luciferase Assay Reagent

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Equipment:

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

96-well cell culture plates (white, clear-bottom for luminescence)

-

Luminometer

-

Microplate reader

-

Biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines)

-

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro anti-HIV-1 activity assay of Compound 12g.

Step-by-Step Protocol

Day 1: Cell Seeding

-

Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

-

Adjust the cell density to 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom microplate.

-

Incubate the plate for 24 hours at 37°C with 5% CO₂.

Day 2: Compound Addition and Infection

-

Prepare serial dilutions of Compound 12g and the positive control drug in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.

-

Remove the medium from the wells of the 96-well plate containing the TZM-bl cells.

-

Add 50 µL of the diluted compounds to the respective wells in triplicate. Include wells with vehicle control and no-drug control.

-

Prepare the HIV-1 virus stock to a predetermined titer in culture medium containing DEAE-Dextran (to enhance infectivity)[2].

-

Add 50 µL of the diluted virus to each well, except for the cell control wells (which receive 50 µL of medium only).

-

Incubate the plate for 48 hours at 37°C with 5% CO₂.

Day 4: Measurement of Antiviral Activity and Cytotoxicity

A. Luciferase Assay (Antiviral Activity)

-

After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Carefully remove the supernatant from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer. The reduction in luciferase activity is proportional to the inhibition of viral replication.

B. Cell Viability Assay (Cytotoxicity)

-

In a separate plate prepared in parallel without virus infection, add the same concentrations of Compound 12g.

-

After the 48-hour incubation, add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the luminescence or absorbance, depending on the assay used.

Data Analysis

-

EC₅₀ Calculation: The percentage of viral inhibition is calculated for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

CC₅₀ Calculation: The percentage of cell viability is calculated for each compound concentration relative to the cell control (no compound). The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

-

Selectivity Index (SI) Calculation: The SI is calculated by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Potential Signaling Pathway Interference

While the precise mechanism of action of Compound 12g is yet to be determined, many anti-HIV-1 agents interfere with specific steps in the viral life cycle. The following diagram illustrates potential targets for antiviral intervention.

Caption: Potential targets in the HIV-1 life cycle for antiviral compounds.

Further mechanistic studies will be required to elucidate the specific stage of the HIV-1 life cycle inhibited by Compound 12g.

Conclusion

This document provides a comprehensive protocol for the initial in vitro assessment of the anti-HIV-1 activity of Compound 12g. Adherence to this protocol will ensure the generation of robust and reproducible data, which is essential for the further development of this and other novel antiretroviral candidates.

References

Cell-based assays for determining the EC50 of HIV-1 inhibitor-57

Application Notes: Determining the EC50 of HIV-1 Inhibitor-57

Introduction

The development of effective antiretroviral agents is a cornerstone of managing Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical step in the preclinical evaluation of any potential new drug is the determination of its half-maximal effective concentration (EC50), which quantifies the drug's potency in inhibiting viral replication in cell culture. This document provides detailed application notes and protocols for determining the EC50 of this compound, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] this compound, also known as compound 12g, has demonstrated activity against both wild-type and NNRTI-resistant strains of HIV-1.[1][2]

These protocols are designed for researchers, scientists, and drug development professionals, outlining the most common and robust cell-based assays for this purpose, including luciferase reporter gene assays, p24 antigen capture ELISAs, and essential cytotoxicity assays to determine the therapeutic window.

Mechanism of Action: this compound

This compound is a diarylpyrimidine derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This action effectively halts the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[3]

Data Presentation: Antiviral Activity of this compound

The following table summarizes the reported EC50 values for this compound against wild-type and various NNRTI-resistant HIV-1 strains, demonstrating its potency.

| HIV-1 Strain | EC50 (µM) | Description |

| Wild-Type (WT) | 0.0010 | Laboratory standard strain |

| L100I | 0.0019 | NNRTI-resistant mutant |

| K103N | 0.0024 | NNRTI-resistant mutant |

| Y181C | 0.0039 | NNRTI-resistant mutant |

| Y188L | 0.0055 | NNRTI-resistant mutant |

| E138K | 0.024 | NNRTI-resistant mutant |

| Data sourced from MedchemExpress and related publications.[1][2] |

Experimental Protocols

A comprehensive workflow is required to accurately determine the EC50 and cytotoxicity of an antiviral compound. This involves preparing the virus, cells, and compound dilutions, followed by infection and quantification of viral inhibition and cell viability.

Protocol 1: Luciferase Reporter Gene Assay for EC50 Determination

This is a highly sensitive assay that measures the reduction in HIV-1 replication by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful infection.[4] The TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains an HIV-1 LTR-driven luciferase cassette, is commonly used.[5]

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM, 10% FBS, antibiotics)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound

-

96-well flat-bottom culture plates (white, for luminescence)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count TZM-bl cells. Seed 1 x 10⁴ cells per well in a 96-well white plate in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.[6]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in growth medium, starting from a high concentration (e.g., 1 µM) down to a low concentration (e.g., 1 pM).

-

Treatment: Remove the medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Infection: Add 50 µL of diluted HIV-1 virus stock to each well (except "cells only" wells) to achieve a multiplicity of infection (MOI) that yields a strong luciferase signal (typically 50,000-150,000 RLU).[5]

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[6]

-

Lysis and Luminescence Reading: Remove the supernatant. Add 100 µL of PBS to wash the cells, then remove the PBS. Add luciferase assay reagent according to the manufacturer's instructions (this typically includes cell lysis). Measure luminescence using a plate luminometer.[6]

-

Data Analysis:

-

Subtract the background luminescence (wells with "cells only").

-

Calculate the percentage of inhibition for each concentration relative to the "virus only" control wells.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.

-

Protocol 2: HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein released into the cell culture supernatant, which is directly proportional to the level of viral replication.[7] A reduction in p24 levels in the presence of the inhibitor is used to calculate its potency.

Materials:

-

MT-4 cells or activated Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete growth medium (RPMI-1640, 10% FBS, antibiotics, IL-2 for PBMCs)

-

HIV-1 virus stock

-

This compound

-

96-well round-bottom culture plates

-

Commercially available HIV-1 p24 Antigen ELISA kit[8]

-

Microplate reader (450 nm)

Procedure:

-

Cell Seeding: Seed MT-4 cells at 2 x 10⁴ cells per well in a 96-well plate in 100 µL of medium.

-

Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.

-

Treatment and Infection: Pre-incubate the virus stock with the compound dilutions for 30-60 minutes at 37°C.[9] Add this mixture to the cells.

-

Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂ to allow for multiple rounds of replication.[10]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant for p24 analysis.

-

p24 ELISA: Perform the ELISA according to the kit manufacturer's protocol.[11] This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a colorimetric substrate.

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve using the p24 standards provided in the kit.

-

Calculate the p24 concentration in each supernatant.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.

-

Plot the data and calculate the EC50 as described in Protocol 1.

-

Protocol 3: MTT Assay for Cytotoxicity (CC50) Determination

It is crucial to assess whether the observed reduction in viral activity is due to specific inhibition or simply because the compound is toxic to the host cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[12]

Materials:

-

Same cell line used for the antiviral assay (e.g., TZM-bl, MT-4)

-

Complete growth medium

-

This compound

-

96-well flat-bottom culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding and Treatment: Seed cells and add serial dilutions of this compound exactly as you would for the antiviral assay, but do not add any virus. Include "cells only" (no compound) controls.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours for TZM-bl or 3-5 days for MT-4).[13]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[12][13]

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the "cells only" control wells.

-

Plot the percent viability against the log of the inhibitor concentration.

-

Use non-linear regression to determine the CC50 (the concentration that reduces cell viability by 50%).

-

Calculate the Selectivity Index (SI) as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. mdpi.com [mdpi.com]

- 4. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. Dataset | EC50 Dataset for Selection of HIV-1 for Resistance to Fifth Generation Protease Inhibitors Reveals Two Independent Pathways to High-Level Resistance | ID: pk02cm738 | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. Alliance HIV-1 P24 ANTIGEN ELISA Kit (96 Test) | Revvity [revvity.com]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening of Diarylpyrimidine Derivatives for HIV-1 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of diarylpyrimidine (DAPY) derivatives as potent inhibitors of HIV-1. Diarylpyrimidines are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated significant efficacy against both wild-type and mutant strains of HIV-1.[1] This guide outlines the key experimental procedures, data analysis, and visualization workflows necessary for the identification and characterization of novel DAPY-based anti-HIV-1 agents.

Data Presentation: Anti-HIV-1 Activity and Cytotoxicity of Diarylpyrimidine Derivatives

The following tables summarize the quantitative data for selected potent diarylpyrimidine derivatives against HIV-1, providing a basis for structure-activity relationship (SAR) studies.[2]

Table 1: Anti-HIV-1 Activity of Diarylpyrimidine Derivatives against Wild-Type (WT) HIV-1

| Compound ID | EC₅₀ (nM) against HIV-1 IIIB | Reference |

| 1 | 1.6 | [2] |

| 2 | 1.6 | [2] |

| 3 | 2.5 | [2] |

| 4 | 2.5 | [2] |

| 7 | 3.4 | [2] |

| 11c | 3.5 | [3] |

| ETV (Etravirine) | 4.0 | [4] |

| 12 | 14 | [2] |

| 13 | 17 | [2] |

| 19 | 3.03 - 21.1 | [5][6] |

| 20 | 2.4 - 3.8 | [4] |

| 27 | 2.4 - 3.8 | [4] |

| 31-34 | 2.4 - 3.8 | [4] |

| 4a | 9 | [7] |

Table 2: Anti-HIV-1 Activity of Diarylpyrimidine Derivatives against Mutant Strains

| Compound ID | Mutant Strain | EC₅₀ (nM) | Reference |

| 1 | Panel of mutants | 6.7 - 8480 | [2] |

| 4a | L100I | 648 | [7] |

| 4a | K103N | 5 | [7] |

| 4a | Y181C | 13 | [7] |

| 4a | E138K | 23 | [7] |

| 7 | K103N | 3.6 | [2] |

| 7 | E138K | 4.3 | [2] |

| 8 | F227L + V106A | 19.0 | [2] |

| 9 | F227L + V106A | 10.5 | [2] |

| 10 | Panel of mutants | 7 - 544 | [2] |

| 11 | Panel of mutants | 7 - 877 | [2] |

| 11c | E138K | 7.5 | [3] |

| 12 | Panel of mutants | 20 - 130 | [2] |

| 19 | Panel of mutants | 5.03 - 37.7 | [5][6] |

| 20 | L100I | 6.5 | [4] |

| 20 | K103N | 1.4 | [4] |

| 20 | Y181C | 11.6 | [4] |

| 20 | Y188L | 16.2 | [4] |

| 20 | E138K | 6.0 | [4] |

Table 3: HIV-1 Reverse Transcriptase (RT) Inhibition and Cytotoxicity of Diarylpyrimidine Derivatives

| Compound ID | HIV-1 RT IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| 1 | 0.0055 | - | - | [2] |

| 2 | 0.0095 | - | - | [2] |

| 4a | 0.047 | > 238 | > 26444 | [7] |

| 8 | 0.000051 | High | High | [2] |

| 10 | 0.961 | - | - | [2] |

| 11 | 0.299 | - | - | [2] |

| 11c | - | ≥ 173 | > 49428 | [3] |

| 13 | - | 264.19 | 18564 | [2] |

| 17 | 0.142 | - | - | [2] |

| 19 | 0.107 | - | - | [5][6] |

| 20 | 0.084 | 27.2 | 10045 | [4] |

| 22 | 0.06 | 96.23 | 1603 | [2] |

| 27 | 0.021 | - | - | [4] |

| 33 | 0.023 | - | - | [4] |

| 34 | 0.026 | - | - | [4] |

| ETV (Etravirine) | 0.011 | 2.2 | 550 | [4] |

| NVP (Nevirapine) | 2.32 | - | - | [4] |

| EFV (Efavirenz) | 0.03 | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the high-throughput screening of diarylpyrimidine derivatives.

Cell-Based Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of compounds by measuring the inhibition of virus-induced cytopathic effects in MT-4 cells.

Materials:

-

MT-4 human T-cell line

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

-

HIV-1 laboratory-adapted strains (e.g., IIIB)

-

Diarylpyrimidine derivatives dissolved in DMSO

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase.

-

Compound Plating: Prepare serial dilutions of the diarylpyrimidine derivatives in culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells for cell control (no virus, no compound) and virus control (with virus, no compound).

-

Infection: Add 50 µL of a pre-titered amount of HIV-1 stock to each well, except for the cell control wells.

-

Cell Seeding: Add 50 µL of MT-4 cell suspension (e.g., at 6 x 10⁵ cells/mL) to all wells.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity and the percentage of antiviral protection for each compound concentration. Determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from dose-response curves.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines two common methods for measuring the inhibition of HIV-1 RT activity: a Scintillation Proximity Assay (SPA) and a FRET-based assay.

This assay measures the incorporation of a radiolabeled nucleotide into a DNA strand by RT.

Materials:

-

Recombinant HIV-1 RT

-

Poly(rA)/oligo(dT) primer-template

-

[³H]dTTP (tritiated deoxythymidine triphosphate)

-

Unlabeled dTTP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.05% Triton X-100)

-

Diarylpyrimidine derivatives in DMSO

-

SPA beads (e.g., streptavidin-coated)

-

Microplate scintillation counter

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT), and [³H]dTTP.

-

Compound Addition: Add the diarylpyrimidine derivatives at various concentrations to the wells.

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

SPA Bead Addition: Add SPA beads to each well. The biotinylated oligo(dT) will bind to the streptavidin-coated beads.

-

Signal Detection: When [³H]dTTP is incorporated into the new DNA strand, it comes into close proximity with the bead, generating a light signal that can be detected by a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the compound that inhibits RT activity by 50% (IC₅₀) from the dose-response curve.

This real-time assay monitors the DNA polymerase activity of RT using a fluorescently labeled primer-template.[4]

Materials:

-

Recombinant HIV-1 RT

-

Doubly labeled DNA primer/template (e.g., with a FRET pair like Cy3 and Cy5)

-

dNTPs

-

Assay buffer

-

Diarylpyrimidine derivatives in DMSO

-

Fluorescence plate reader

Protocol:

-

Complex Formation: In a 96-well plate, mix the recombinant HIV-1 RT with the doubly labeled primer/template duplex.[4]

-

Compound Incubation: Pre-incubate the RT-primer/template complex with the diarylpyrimidine derivatives for at least 5 minutes.[4]

-

Initiate Polymerization: Start the reaction by adding a mixture of dNTPs.[4]

-

Real-Time Monitoring: Monitor the change in FRET signal in real-time using a fluorescence plate reader. As RT synthesizes DNA, the distance between the two fluorophores changes, leading to a change in the FRET signal.

-

Data Analysis: Analyze the kinetics of the reaction to determine the IC₅₀ values of the inhibitors.[4]

Cytotoxicity Assay (MTT Method)

This protocol assesses the cytotoxicity of the diarylpyrimidine derivatives on the host cells used in the antiviral assay.

Materials:

-

MT-4 cells (or other relevant cell line)

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics

-

Diarylpyrimidine derivatives dissolved in DMSO

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-